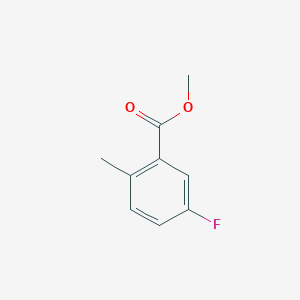

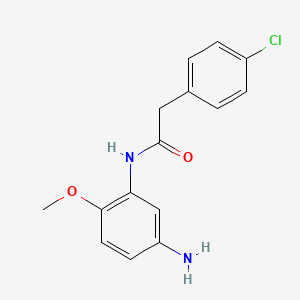

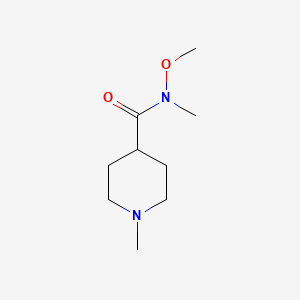

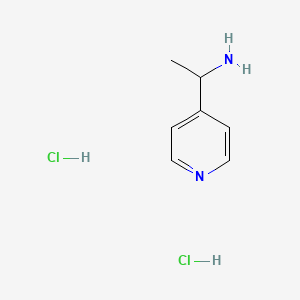

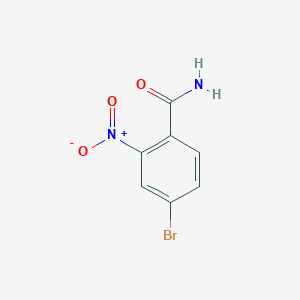

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the first paper discusses compounds with a 5-amino-1,3,4-thiadiazol moiety and halogenated phenyl groups, which are structurally related to the compound . The second paper describes the synthesis and anticancer properties of acetamide derivatives with an oxadiazole moiety and methoxyphenyl substituents, which are also relevant to the compound's context . The third paper details the synthesis of a hydroxy acetamide derivative, which shares the acetamide core with the compound of interest . Lastly, the fourth paper investigates hydrogen bonding in substituted acetamides, which is a key aspect of the molecular structure and interactions of such compounds .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, including acetylation, esterification, and ester interchange, as described in the third paper . The process begins with the reaction of an amine with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally, ester interchange with methanol to yield the desired acetamide derivative. The yields reported are high, indicating efficient synthetic routes. These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, MS, and NMR spectroscopy . These techniques help in identifying functional groups, molecular geometry, and the presence of intra- and intermolecular hydrogen bonds . The first paper provides insights into the 3-D arrangement of molecules and intermolecular interactions, such as hydrogen bonds and halogen interactions, which are crucial for understanding the molecular structure of acetamide derivatives .

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their substituents. The presence of amino and methoxy groups can influence the reactivity of the compound, potentially allowing for further functionalization or participation in biological interactions. The second paper highlights the cytotoxicity of similar compounds against various cancer cell lines, suggesting that the compound may also exhibit biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as discussed in the fourth paper, can affect the compound's solubility, melting point, and boiling point . The intermolecular interactions described in the first paper contribute to the compound's crystal packing and stability . These properties are essential for understanding the behavior of the compound in different environments and for its potential application in pharmaceuticals.

科学的研究の応用

Green Synthesis in Dye Production

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide serves as an intermediate in the production of azo disperse dyes. A novel Pd / C catalyst with high activity, high selectivity, and good stability has been used for its production, offering a greener synthesis method (Zhang Qun-feng, 2008).

Structural Analysis

The structural analysis of similar compounds to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, reveals insights into molecular interactions. These studies help in understanding their behavior in various chemical and biological systems (N. Boechat et al., 2011).

Inhibition of Fatty Acid Synthesis

Chloroacetamides, such as N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, have been studied for their role in inhibiting fatty acid synthesis in green algae. This insight is crucial for developing herbicides and understanding their environmental impact (H. Weisshaar & P. Böger, 1989).

Antimicrobial Activity

Research has shown that derivatives of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, like thiazolidinone and acetidinone derivatives, exhibit significant antimicrobial activities against various micro-organisms, demonstrating their potential in pharmaceutical applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding in compounds like 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides provides valuable insights into the chemical behavior of related compounds like N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide (B. Narayana et al., 2016).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into the toxicological profiles and environmental fate of related compounds, including N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide (S. Coleman et al., 2000).

Kinetics and Mechanisms of Hydrolysis

The study of kinetics and mechanisms of hydrolysis, isomerization, and cyclization of compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide provides essential information on the stability and reactivity of such compounds in different environments (Maurice Fleury Bernard et al., 1986).

Antimalarial Activity

Research into related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, for their antimalarial activity, provides a basis for exploring similar potential in N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide derivatives (L. M. Werbel et al., 1986).

Enzyme Inhibition Studies

Studies on compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, which are structurally related to N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide, reveal their activity against enzymes like acetylcholinesterase, providing insights into their therapeutic potential (A. Rehman et al., 2013).

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHKNLITGUXUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)